molecular formula C13H10O2S B12563293 9H-Thioxanthene-1,9-diol CAS No. 144092-73-9

9H-Thioxanthene-1,9-diol

Katalognummer: B12563293
CAS-Nummer: 144092-73-9
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: QRJOUKSHDFHOBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Thioxanthene-1,9-diol is an organic compound belonging to the thioxanthene family It is characterized by a thioxanthene core structure with hydroxyl groups at the 1 and 9 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthene-1,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioxanthone with reducing agents to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Thioxanthene-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

Wirkmechanismus

The mechanism of action of 9H-Thioxanthene-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9H-Thioxanthene-1,9-diol is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other thioxanthene derivatives may not be suitable for .

Eigenschaften

CAS-Nummer

144092-73-9

Molekularformel

C13H10O2S

Molekulargewicht

230.28 g/mol

IUPAC-Name

9H-thioxanthene-1,9-diol

InChI

InChI=1S/C13H10O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13-15H

InChI-Schlüssel

QRJOUKSHDFHOBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=C(C=CC=C3S2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.